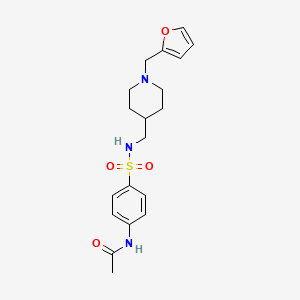
N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as N-{4-[({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}acetamide, is a synthetic opioid, closely related to fentanyl . Its primary targets are the opioid receptors in the central nervous system, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an opioid, this compound acts as an agonist at the opioid receptors . It binds to these receptors and mimics the action of endogenous opioids, leading to the activation of the receptors. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby producing analgesic effects .
Biochemical Pathways
Upon activation of the opioid receptors, the compound triggers a series of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and inhibition of neurotransmitter release
Pharmacokinetics
Based on its structural similarity to fentanyl, it is likely to have similar adme properties . Fentanyl and its analogs are typically well-absorbed and widely distributed in the body. They undergo metabolism primarily in the liver and are excreted in urine .
Result of Action
The activation of opioid receptors by this compound results in significant analgesic effects, making it a potent opioid narcotic analgesic . It may also have an abuse liability and dependence potential in humans . Overdose can lead to life-threatening respiratory depression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect its stability and solubility, impacting its absorption and distribution . Genetic factors, such as polymorphisms in opioid receptors or metabolic enzymes, can also influence its efficacy and toxicity .
Eigenschaften
IUPAC Name |
N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMKNUUSLWELKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
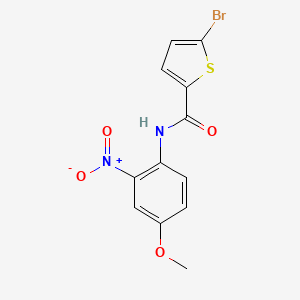
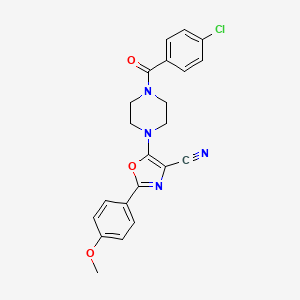

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2884332.png)
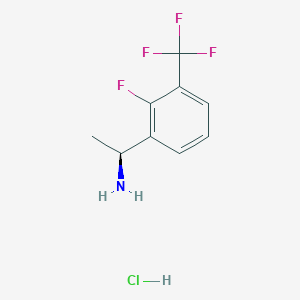
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)
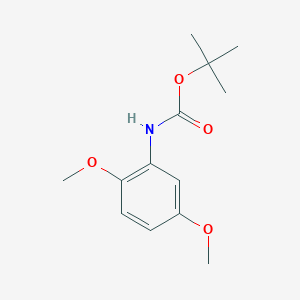
![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

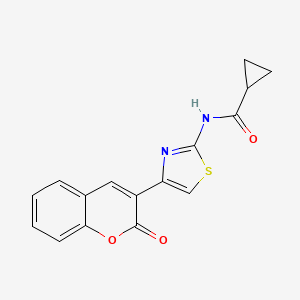
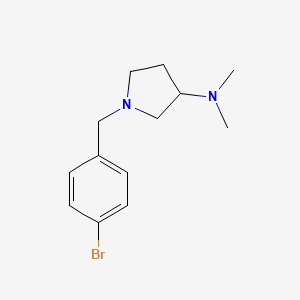
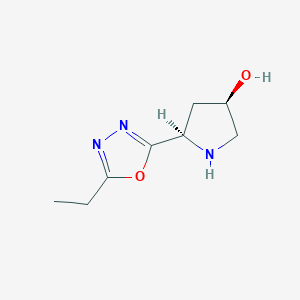
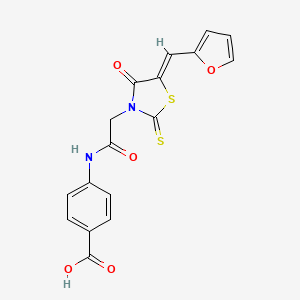
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)
